molecular formula C10H14N2O B1399483 Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine CAS No. 1249037-91-9

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine

Cat. No.: B1399483
CAS No.: 1249037-91-9
M. Wt: 178.23 g/mol
InChI Key: XGXGCJDIWCRXGX-UHFFFAOYSA-N
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Description

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a 6-methoxypyridin-3-ylmethylamine moiety, which imparts distinct chemical and biological properties.

Scientific Research Applications

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Future Directions

The future directions for research on Cyclopropyl-(6-methoxypyridin-3-ylmethyl)-amine could include further exploration of its synthesis, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Methoxypyridine Derivative Preparation: The 6-methoxypyridine moiety can be synthesized by methylation of pyridine derivatives using methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the cyclopropyl group with the 6-methoxypyridin-3-ylmethylamine through a nucleophilic substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(6-chloropyridin-3-ylmethyl)-amine
  • Cyclopropyl-(6-hydroxypyridin-3-ylmethyl)-amine
  • Cyclopropyl-(6-aminopyridin-3-ylmethyl)-amine

Uniqueness

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different biological activities and applications.

Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-5-2-8(7-12-10)6-11-9-3-4-9/h2,5,7,9,11H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXGCJDIWCRXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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